![molecular formula C16H16N2O4 B4612560 3-{[(4-甲氧基苯氧基)乙酰基]氨基}苯甲酰胺](/img/structure/B4612560.png)

3-{[(4-甲氧基苯氧基)乙酰基]氨基}苯甲酰胺

描述

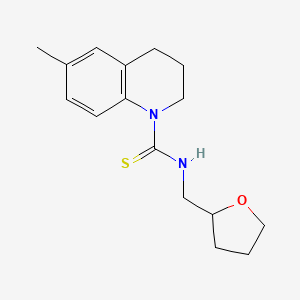

3-{[(4-methoxyphenoxy)acetyl]amino}benzamide is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.31 g/mol. The purity is usually 95%.

The exact mass of the compound 3-{[(4-methoxyphenoxy)acetyl]amino}benzamide is 300.11100700 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-{[(4-methoxyphenoxy)acetyl]amino}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[(4-methoxyphenoxy)acetyl]amino}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和化学性质

3-{[(4-甲氧基苯氧基)乙酰基]氨基}苯甲酰胺及其衍生物的合成和化学性质已被广泛研究。一项研究重点关注通过多步骤化学过程合成相关化合物,强调了解参与创建此类分子的化学途径和反应的重要性 (Standridge & Swigor, 1991)。此外,使用 X 射线衍射和 DFT 计算检查了具有相似结构的新型化合物的结构分析和抗氧化活性,强调了分子结构与其抗氧化性质的相关性 (Demir 等人,2015 年)。

生化应用

生化研究已发现取代在 3 位的苯甲酰胺是核酶聚 (ADP 核糖) 合成酶的有效抑制剂,表明潜在的治疗应用 (Purnell & Whish, 1980)。另一项研究展示了由相关单体合成超支化芳香族聚酰胺,表明在聚合物科学和材料工程中的应用 (Yang、Jikei 和 Kakimoto,1999 年)。

药理作用

包括与 3-{[(4-甲氧基苯氧基)乙酰基]氨基}苯甲酰胺在结构上相关的苯甲酰胺的新型苯甲酰胺已被探索其药理作用。例如,某些苯并吡喃已显示出降压活性,为新治疗剂的开发提供了见解 (Cassidy 等人,1992 年)。此外,已经研究了相关药物在生物系统中的转化和排泄,揭示了药物代谢和药代动力学的重要方面 (Arita 等人,1970 年)。

抗菌和抗氧化活性

一项关于从内生链霉菌 sp. YIM 67086 分离的化合物(包括苯甲酰胺)的研究,重点介绍了它们的抗菌和抗氧化活性,表明在开发新的抗菌和抗氧化剂中具有潜力 (Yang 等人,2015 年)。

抗精神病活性

对苯甲酰胺的抗精神病活性的研究导致发现具有显着效力的化合物,为精神病的新治疗方法的开发开辟了途径 (Iwanami 等人,1981 年)。

作用机制

Target of Action

The primary target of the compound “3-{[(4-methoxyphenoxy)acetyl]amino}benzamide” is the Secreted in Xylem 1 (SIX1) protein . SIX1 is a small cysteine-rich fungal protein found in the xylem sap of Fusarium oxysporum f. sp. Lycopersici (FOL)-infected tomato plants . It plays a major role in determining host specificity and contributes to pathogenicity/virulence .

Mode of Action

The compound interacts with the SIX1 protein, inhibiting its function .

Biochemical Pathways

The inhibition of the SIX1 protein disrupts the normal biochemical pathways of the FOL pathogen . This disruption prevents the pathogen from colonizing and invading host plants, thereby reducing the severity of Fusarium wilt disease .

Pharmacokinetics

The compound’s ability to interact stably with the six1 protein suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is a reduction in the severity of Fusarium wilt disease . By inhibiting the SIX1 protein, the compound prevents the FOL pathogen from colonizing and invading host plants . This leads to a decrease in disease severity and an increase in crop yield .

安全和危害

生化分析

Biochemical Properties

3-{[(4-methoxyphenoxy)acetyl]amino}benzamide plays a significant role in various biochemical reactions. It has been identified as a promising inhibitor of Fusarium oxysporum f. sp. Lycopersici, a soilborne pathogen that causes Fusarium wilt disease in tomato plants . The compound interacts with the Secreted in Xylem 1 (SIX1) protein, a small cysteine-rich fungal protein found in the xylem sap of infected plants. The interaction between 3-{[(4-methoxyphenoxy)acetyl]amino}benzamide and SIX1 protein is stable, suggesting its potential as an antifungal agent .

Cellular Effects

The effects of 3-{[(4-methoxyphenoxy)acetyl]amino}benzamide on various cell types and cellular processes are profound. In plant cells, the compound has been shown to inhibit the growth and spread of Fusarium oxysporum by disrupting the pathogen’s ability to colonize and invade host tissues . This inhibition is achieved through the compound’s interaction with the SIX1 protein, which plays a crucial role in the pathogen’s virulence. Additionally, 3-{[(4-methoxyphenoxy)acetyl]amino}benzamide may influence cell signaling pathways and gene expression related to plant defense mechanisms.

Molecular Mechanism

The molecular mechanism of action of 3-{[(4-methoxyphenoxy)acetyl]amino}benzamide involves its binding interactions with specific biomolecules. The compound binds to the SIX1 protein, inhibiting its function and thereby reducing the pathogenicity of Fusarium oxysporum . This binding interaction is likely mediated by the methoxyphenoxyacetyl group, which enhances the compound’s affinity for the target protein. Additionally, 3-{[(4-methoxyphenoxy)acetyl]amino}benzamide may exert its effects through enzyme inhibition or activation, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-{[(4-methoxyphenoxy)acetyl]amino}benzamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that 3-{[(4-methoxyphenoxy)acetyl]amino}benzamide remains stable under specific storage conditions, such as being kept in a dark place and at room temperature . Its hygroscopic nature necessitates careful handling to prevent degradation. Long-term effects on cellular function, particularly in in vitro studies, indicate that the compound can maintain its inhibitory activity against Fusarium oxysporum over extended periods.

属性

IUPAC Name |

3-[[2-(4-methoxyphenoxy)acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-13-5-7-14(8-6-13)22-10-15(19)18-12-4-2-3-11(9-12)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVNZCIWRJJNAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-oxo-2-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}ethyl)cyclopentyl]acetic acid](/img/structure/B4612490.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B4612496.png)

![2-[4-(ethylsulfonyl)-1-piperazinyl]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4612507.png)

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4612514.png)

![4-(2-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4612524.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4612528.png)

![1-(4-methoxybenzyl)-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4612531.png)

![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B4612543.png)

![N-benzyl-2-({5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4612564.png)

![3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4612574.png)